6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one
Beschreibung
6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one is a derivative of aurones, which are a minor class of flavonoids. Aurones are known for their bright yellow color, derived from the Latin word “aurum” meaning gold. These compounds are naturally occurring secondary metabolites found in various plant sources. 6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one, in particular, is characterized by the presence of an epoxide group and a methoxy group at the 6th position of the aurone structure .
Eigenschaften
CAS-Nummer |
10173-78-1 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
6-methoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C16H12O4/c1-18-11-7-8-12-13(9-11)19-16(14(12)17)15(20-16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
InChI-Schlüssel |
XQNZZUOCNPCTPY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyaurone epoxide typically involves the epoxidation of the parent aurone compound. One common method is the direct epoxidation using m-chloroperbenzoic acid. This reaction is stereospecific and can yield both cis and trans isomers of the epoxide . Another method involves the indirect synthesis through the intermediacy of reduced ketone derivatives of aurone .
Industrial Production Methods: While specific industrial production methods for 6-methoxyaurone epoxide are not extensively documented, the general approach involves large-scale epoxidation reactions using suitable oxidizing agents under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group back to the parent aurone or other reduced forms.
Substitution: The methoxy group at the 6th position can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation.
Reduction: Molecular hydrogen in the presence of palladium on carbon (Pd/C) is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include diols, reduced aurones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-methoxyaurone epoxide involves its interaction with various molecular targets and pathways. The epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and other biomolecules. This can result in the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Methoxyaurone: The parent compound without the epoxide group.
4,6-Dimethoxyaurone: A similar compound with an additional methoxy group at the 4th position.
2’-Hydroxychalcone: A biogenetic precursor of aurones.
Uniqueness: 6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one is unique due to the presence of both the methoxy and epoxide groups, which confer distinct chemical reactivity and biological properties compared to other aurones and flavonoids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
